molecular formula C23H27N5O2 B3207979 N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049246-44-7

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3207979
CAS No.: 1049246-44-7
M. Wt: 405.5 g/mol
InChI Key: UAZSZLVACAVTHI-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the furan ring and the piperazine moiety. The final step usually involves the coupling of the piperazine derivative with the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl, furan, or pyridazine rings.

    Other piperazine derivatives: Compounds like piperazine-1-carboxamide derivatives with different aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)17-6-8-18(9-7-17)24-22(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)20-5-4-16-30-20/h4-11,16H,12-15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZSZLVACAVTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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